

Lactoferrin (322-329) vs. Full-Length Lactoferrin: A Comparative Functional Guide

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Compound of Interest

Compound Name: Lactoferrin (322-329) (human)

Cat. No.: B12396494

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological functions of full-length lactoferrin and the lactoferrin fragment 322-329. While extensive research has elucidated the multifaceted roles of the intact protein, data on the specific functions of the 322-329 fragment remains limited in publicly available scientific literature.

Overview of Full-Length Lactoferrin

Full-length lactoferrin is an 80 kDa iron-binding glycoprotein found in various mammalian secretions, including milk, saliva, and tears. It is a key component of the innate immune system, exhibiting a broad range of biological activities.

Key Functions of Full-Length Lactoferrin:

- Antimicrobial and Antiviral Activity:** Lactoferrin's ability to sequester iron is fundamental to its bacteriostatic effects, as it deprives many pathogenic bacteria of this essential nutrient.^[1] It also exhibits bactericidal properties by directly interacting with and disrupting the outer membranes of bacteria. Its antiviral activity is often attributed to its ability to bind to host cell receptors or viral particles, thereby preventing viral entry into host cells.
- Immunomodulatory and Anti-inflammatory Effects:** Lactoferrin plays a crucial role in regulating the immune response. It can modulate the production of various cytokines and has been shown to interact with immune cells through specific receptors. For instance, it can

activate macrophages and modulate signaling pathways such as the Toll-like receptor 4 (TLR4) pathway. This interaction can lead to the activation of downstream signaling molecules like NF- κ B, Jnk, Akt, and p38 MAPK, influencing inflammatory responses.

- **Iron Homeostasis:** By binding and transporting iron, lactoferrin contributes to maintaining iron balance in the body, a critical aspect of overall health.

Lactoferrin Fragment (322-329)

The lactoferrin fragment 322-329 is a specific peptide sequence, NAGDVAFV, derived from the full-length protein. Current scientific literature and commercial product information primarily identify this fragment as a polypeptide available for research purposes, often discovered through peptide screening techniques.[\[2\]](#)

Functional Data for Lactoferrin (322-329):

A comprehensive search of scientific databases and patent literature did not yield specific experimental data detailing the biological functions of the lactoferrin (322-329) fragment. Consequently, a direct quantitative comparison with full-length lactoferrin regarding antimicrobial, immunomodulatory, or other activities is not possible at this time. The primary role of this fragment in research appears to be for screening and potential identification of novel biological activities.

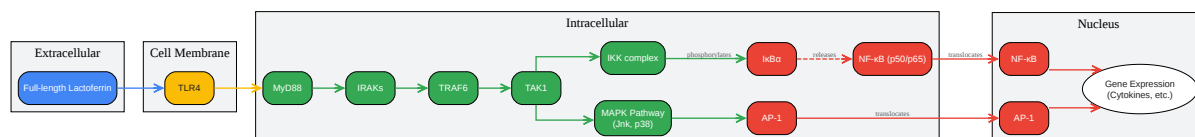
Summary of Functional Comparison

The following table summarizes the known functions of full-length lactoferrin. A corresponding entry for lactoferrin (322-329) is not included due to the lack of available data.

| Feature | Full-Length Lactoferrin |
|------------------------|--|
| Primary Function | Iron-binding, antimicrobial, antiviral, immunomodulatory, anti-inflammatory |
| Mechanism of Action | Iron sequestration, direct interaction with microbial cell membranes, modulation of immune cell signaling pathways (e.g., TLR4, NF-κB) |
| Antimicrobial Spectrum | Broad-spectrum against bacteria, viruses, and fungi |
| Immunomodulatory Role | Regulates cytokine production, activates macrophages, modulates T-cell and B-cell responses |

Signaling Pathways of Full-Length Lactoferrin

Full-length lactoferrin exerts its immunomodulatory effects through various signaling pathways. One of the well-documented pathways involves its interaction with Toll-like receptor 4 (TLR4), which can be both dependent and independent of this receptor.



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References

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